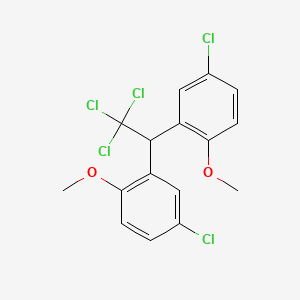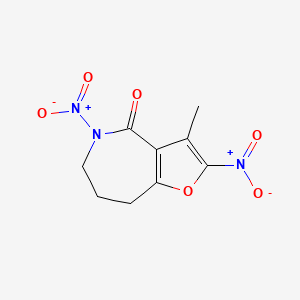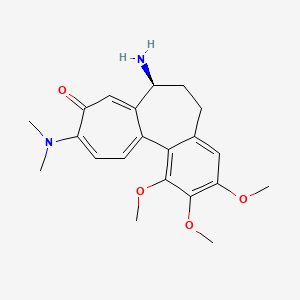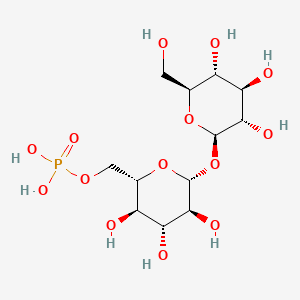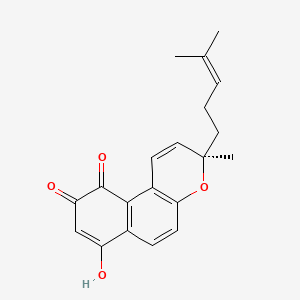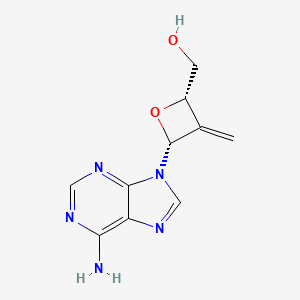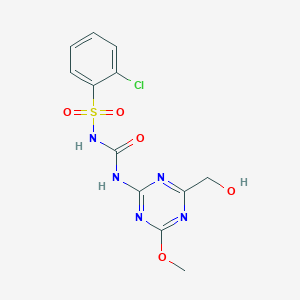
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonylurea group, which is significant in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and 4-(hydroxymethyl)-6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Intermediate Formation: The intermediate product is then reacted with urea under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonylurea receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic properties due to its structural similarity to other sulfonylurea drugs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Sulfonylurea receptors, which are part of the ATP-sensitive potassium channels in cells.
Pathways Involved: The compound binds to these receptors, leading to the closure of potassium channels, which in turn affects cellular activities such as insulin secretion in pancreatic beta cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)sulfonyl-3-(4-methyl-6-methoxy-1,3,5-triazin-2-yl)urea: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-ethoxy-1,3,5-triazin-2-yl)urea: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
87644-23-3 |
|---|---|
Formule moléculaire |
C12H12ClN5O5S |
Poids moléculaire |
373.77 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfonyl-3-[4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl]urea |
InChI |
InChI=1S/C12H12ClN5O5S/c1-23-12-15-9(6-19)14-10(17-12)16-11(20)18-24(21,22)8-5-3-2-4-7(8)13/h2-5,19H,6H2,1H3,(H2,14,15,16,17,18,20) |
Clé InChI |
KRBPNBYMMYIDES-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


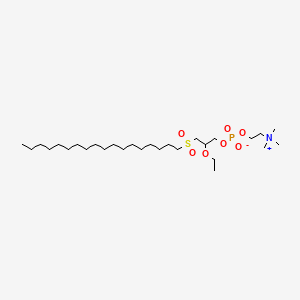
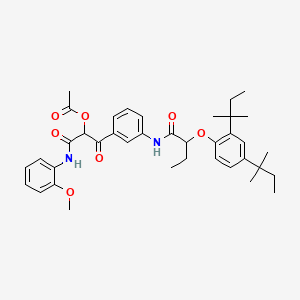

![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
